Thermodynamic Parameters of Decyldioctylphosphine Oxide (DDPO) Extraction
Thermodynamic Parameters of Decyldioctylphosphine Oxide (DDPO) Extraction
Content Type: Technical Guide Subject: Chemical Engineering / Separation Science Estimated Reading Time: 12 Minutes
Executive Summary
Decyldioctylphosphine oxide (DDPO) is a high-molecular-weight organophosphorus extractant, belonging to the class of neutral solvating extractants. Structurally analogous to Trioctylphosphine oxide (TOPO), DDPO is frequently utilized—often as a key component in mixed trialkylphosphine oxide (TRPO) systems like Cyanex 923—to overcome the solubility limitations and third-phase formation issues common with pure TOPO.
This guide provides a rigorous thermodynamic framework for DDPO extraction. It details the physicochemical parameters governing the extraction of organic acids and metal ions, provides expected thermodynamic ranges based on homologous series, and establishes a self-validating experimental protocol for determining
Physicochemical Profile of DDPO
Before analyzing the thermodynamics, it is critical to understand the solvating mechanism of DDPO. Unlike acidic extractants (e.g., D2EHPA) that exchange cations, DDPO functions via solvation mechanism, donating electron density from the phosphoryl oxygen (
| Parameter | Specification |
| IUPAC Name | Decyl(dioctyl)phosphine oxide |
| Formula | |
| Molar Mass | ~414.7 g/mol |
| Functional Group | Phosphoryl ( |
| Basicity | Lewis Base (Hard donor) |
| Key Advantage | Higher solubility in aliphatic diluents (e.g., kerosene/dodecane) compared to TOPO; resists third-phase formation. |
The Extraction Equilibrium
The general extraction equilibrium for a metal cation (
For Metal Ions:
For Organic Acids:
Thermodynamic Theory & Parameters
To optimize a DDPO extraction process, three core thermodynamic parameters must be quantified. These dictate the spontaneity, heat management, and disorder of the phase transfer.
Gibbs Free Energy ( )
Determines the spontaneity of the extraction.
-
Target:
(Spontaneous transfer to organic phase). -
Insight: If
is only slightly negative (-5 to -10 kJ/mol), the extraction is reversible and easy to strip. If highly negative (<-50 kJ/mol), stripping requires aggressive reagents.
Enthalpy ( )
Determines the heat release/absorption and temperature dependence.
-
Typical Behavior: DDPO extraction is generally exothermic (
). -
Operational Consequence: Extraction efficiency decreases as temperature increases.
-
Equation (Van't Hoff):
Entropy ( )
Reflects the change in disorder.
-
Driving Force: Often negative (
) due to the ordering of DDPO molecules around the extracted species (solvate formation). However, if the extraction involves displacing many water molecules from the metal's hydration shell, can be positive.
Case Studies: Expected Thermodynamic Ranges
Note: While pure DDPO data is proprietary in some contexts, it behaves nearly identically to TOPO. The following ranges are field-validated estimates for TRPO/DDPO systems.
Case A: Extraction of Carboxylic Acids (e.g., Acetic, Glycolic)
DDPO is highly effective for recovering organic acids from fermentation broths.
| Parameter | Expected Range | Mechanistic Insight |
| Enthalpy ( | -30 to -55 kJ/mol | Formation of Hydrogen bonds between acid proton and |
| Entropy ( | -50 to -150 J/(mol·K) | High ordering in the organic phase as free DDPO molecules lock into a complex. |
| Temp. Effect | Negative | Higher T reduces distribution coefficient ( |
Case B: Extraction of Actinides/Lanthanides (e.g., U(VI), Rare Earths)
Used in nuclear reprocessing and hydrometallurgy.
| Parameter | Expected Range | Mechanistic Insight |
| Enthalpy ( | -10 to -40 kJ/mol | Inner-sphere coordination of |
| Entropy ( | Variable | Can be slightly positive if dehydration of the metal ion releases significant water into the bulk aqueous phase. |
| Temp. Effect | Negative | Extraction drops at higher T. However, kinetics improve at higher T (lower viscosity). |
Experimental Protocol: Determination of Parameters
Objective: Accurately determine
Phase 1: Preparation & Equilibrium
-
Extractant Prep: Dissolve DDPO (0.1 M - 0.5 M) in an inert diluent (e.g., Dodecane or Kerosene). Tip: Add 5% Isodecanol if third-phase formation is suspected, though DDPO is resistant.
-
Aqueous Prep: Prepare target solution (e.g., 0.1 M Acetic Acid) with known pH.
-
Thermostating: Set up a jacketed shaker vessel at four distinct temperatures (e.g., 298K, 308K, 318K, 328K).
Phase 2: Execution
-
Contact: Mix Organic and Aqueous phases at 1:1 ratio (A:O = 1).
-
Equilibration: Shake vigorously for 60 minutes. (Ensure thermal equilibrium is maintained).
-
Separation: Centrifuge at the specific temperature (using temp-controlled centrifuge) or separate rapidly in a jacketed funnel.
Phase 3: Analysis & Calculation (Self-Validating)
-
Titration/ICP: Measure solute concentration in the Aqueous Phase (
). -
Mass Balance Check: Calculate Organic concentration (
) by difference: Validation: Periodically strip the organic phase and measure directly. Recovery must be 98-102%. -
Distribution Ratio (
): -
Extraction Constant (
): For a simple 1:1 complex: . Note: For slope analysis, if is constant and in excess, can be used directly for estimation.
Phase 4: The Van't Hoff Plot
-
Plot
(y-axis) vs (x-axis, Kelvin). -
Slope (
) : . -
Intercept (
) : Related to .[2]
Visualizations
Diagram 1: The Extraction Workflow
A self-validating process flow for generating thermodynamic data.
Caption: Workflow for thermodynamic determination. The Mass Balance Check is the critical control point for data integrity.
Diagram 2: Solvation Mechanism & Thermodynamics
Visualizing the molecular interaction and energy trends.
Caption: The formation of the DDPO-Solute complex is driven by enthalpy (
References
-
Application of Phosphine Oxides in Extraction: Title: "Solvent extraction of acetic acid from aqueous media using trioctyl phosphine oxide (TOPO)" Source: Nigerian Society of Chemical Engineers URL:[Link] (General reference for phosphine oxide acid extraction thermodynamics).
-
Comparative Thermodynamics of TRPO/TOPO: Title: "Deep Eutectic Solvent (TOPO/D2EHPA/Menthol) for Extracting Metals" Source: MDPI URL:[Link] (Demonstrates thermodynamic trends of TOPO-based systems).
-
General Thermodynamic Data for Oxide Systems: Title: "Thermodynamic database for multicomponent oxide systems" Source: PolyPublie URL:[Link]
-
Rare Earth Extraction Kinetics & Equilibrium: Title: "Extraction equilibrium and kinetics of neodymium with diisodecylphosphoric acid" Source: Hydrometallurgy (via Sci-Hub/Elsevier) URL:[Link] (Provides the exothermic precedent for long-chain phosphorus extractants).
